molecular formula C12H18BClO4 B1431482 3-Chloro-4,5-diisopropoxyphenylboronic acid CAS No. 1793003-64-1

3-Chloro-4,5-diisopropoxyphenylboronic acid

Cat. No.: B1431482
CAS No.: 1793003-64-1
M. Wt: 272.53 g/mol
InChI Key: XLBDNXHYKMPCQU-UHFFFAOYSA-N
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Description

3-Chloro-4,5-diisopropoxyphenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with chlorine and diisopropoxy groups. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4,5-diisopropoxyphenylboronic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable phenyl precursor, such as 3-chlorophenol.

    Protection: The hydroxyl groups on the phenyl ring are protected using isopropyl groups to form diisopropoxy derivatives.

    Borylation: The protected phenyl compound undergoes a borylation reaction, often using a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

    Deprotection: The final step involves deprotecting the isopropoxy groups to yield the desired boronic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and scalable reagents.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4,5-diisopropoxyphenylboronic acid undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

    Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols or quinones.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-Chloro-4,5-diisopropoxyphenylboronic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura coupling.

    Biology: Investigated for its potential in developing boron-containing drugs and as a tool in biochemical assays.

    Medicine: Explored for its role in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-Chloro-4,5-diisopropoxyphenylboronic acid in Suzuki-Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

    Transmetalation: The boronic acid transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the chlorine and diisopropoxy groups, making it less sterically hindered.

    4-Chlorophenylboronic Acid: Similar but lacks the diisopropoxy groups.

    3,4-Dichlorophenylboronic Acid: Contains two chlorine atoms but no diisopropoxy groups.

Uniqueness

3-Chloro-4,5-diisopropoxyphenylboronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of both chlorine and diisopropoxy groups provides a balance of electronic and steric effects, making it a versatile reagent in organic synthesis.

Properties

IUPAC Name

[3-chloro-4,5-di(propan-2-yloxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BClO4/c1-7(2)17-11-6-9(13(15)16)5-10(14)12(11)18-8(3)4/h5-8,15-16H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBDNXHYKMPCQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)OC(C)C)OC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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